molecular formula C20H16FN3O5 B2762475 6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081119-62-1

6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2762475
CAS No.: 1081119-62-1
M. Wt: 397.362
InChI Key: WWNKRBKCZMTGRS-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a fluoro group and a 1,2,4-oxadiazole ring linked to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the 1,2,4-Oxadiazole Ring: This can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the Trimethoxyphenyl Group: The final step involves coupling the 1,2,4-oxadiazole intermediate with the trimethoxyphenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or Grignard reagents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. The presence of the quinoline and oxadiazole moieties suggests potential activity against various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The trimethoxyphenyl group is known to enhance the bioactivity of many compounds, making this molecule a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the oxadiazole ring can participate in various non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline derivatives: These compounds share the quinoline core and fluoro substitution but lack the oxadiazole and trimethoxyphenyl groups.

    1,2,4-oxadiazole derivatives: These compounds contain the oxadiazole ring but differ in the other substituents attached to the ring.

    Trimethoxyphenyl derivatives: These compounds feature the trimethoxyphenyl group but have different core structures.

Uniqueness

The uniqueness of 6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one lies in its combination of structural motifs. The presence of the fluoroquinoline core, the oxadiazole ring, and the trimethoxyphenyl group in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler analogs.

This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject for further research and development.

Properties

IUPAC Name

6-fluoro-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c1-26-15-6-10(7-16(27-2)18(15)28-3)19-23-20(29-24-19)13-9-22-14-5-4-11(21)8-12(14)17(13)25/h4-9H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNKRBKCZMTGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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